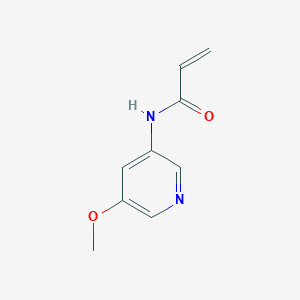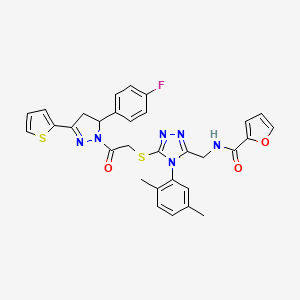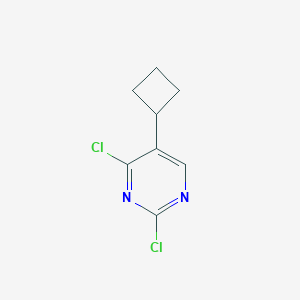
N-(5-Methoxypyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxypyridin-3-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyridine-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide is not fully understood. However, it has been found that N-(5-Methoxypyridin-3-yl)prop-2-enamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-Methoxypyridin-3-yl)prop-2-enamide also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and differentiation. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(5-Methoxypyridin-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-(5-Methoxypyridin-3-yl)prop-2-enamide and to improve its solubility in water. Additionally, future research can explore the potential of N-(5-Methoxypyridin-3-yl)prop-2-enamide in the treatment of other diseases and disorders.
Méthodes De Synthèse
N-(5-Methoxypyridin-3-yl)prop-2-enamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 5-iodo-3-methoxypyridine with propargylamine in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential use in the treatment of cancer. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have neuroprotective effects and can reduce the production of reactive oxygen species in the brain.
Propriétés
IUPAC Name |
N-(5-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAZBIKAGMEAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxypyridin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)


![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)

![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)